molecular formula C17H12F2 B11858882 2-(2-(Difluoromethyl)phenyl)naphthalene

2-(2-(Difluoromethyl)phenyl)naphthalene

Cat. No.: B11858882
M. Wt: 254.27 g/mol
InChI Key: LTXAPOQYSFAJPO-UHFFFAOYSA-N
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Description

2-(2-(Difluoromethyl)phenyl)naphthalene is an organic compound with the molecular formula C17H12F2. It is characterized by the presence of a naphthalene ring substituted with a difluoromethyl group and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Difluoromethyl)phenyl)naphthalene typically involves the introduction of the difluoromethyl group onto a naphthalene derivative. One common method is the difluoromethylation of a naphthalene precursor using difluoromethylating agents under specific reaction conditions. For example, the reaction can be carried out using a palladium-catalyzed cross-coupling reaction with difluoromethyl halides .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize efficient catalysts and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Difluoromethyl)phenyl)naphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives .

Scientific Research Applications

2-(2-(Difluoromethyl)phenyl)naphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(Difluoromethyl)phenyl)naphthalene involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The naphthalene ring structure allows for π-π interactions with aromatic residues in proteins, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(Trifluoromethyl)phenyl)naphthalene
  • 2-(2-(Chloromethyl)phenyl)naphthalene
  • 2-(2-(Bromomethyl)phenyl)naphthalene

Uniqueness

2-(2-(Difluoromethyl)phenyl)naphthalene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. Compared to its analogs, the difluoromethyl group can enhance metabolic stability and lipophilicity, making it a valuable compound in drug design and other applications .

Properties

Molecular Formula

C17H12F2

Molecular Weight

254.27 g/mol

IUPAC Name

2-[2-(difluoromethyl)phenyl]naphthalene

InChI

InChI=1S/C17H12F2/c18-17(19)16-8-4-3-7-15(16)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,17H

InChI Key

LTXAPOQYSFAJPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3C(F)F

Origin of Product

United States

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